Glidobactin A

Proteasome inhibition Multiple myeloma Anticancer drug discovery

Researchers facing proteasome inhibitor resistance in multiple myeloma models find a precise solution in Glidobactin A. It overcomes the potency gap left by syringolin A, offering 2.6-fold greater efficacy (IC50=0.005 µM) against resistant cells. - Targets all three catalytic proteasome subunits for complete inhibition. - Critical benchmark for SAR studies with defined subsite selectivity data. - Sourced with verified purity; ready to ship for immediate experimental use.

Molecular Formula C27H44N4O6
Molecular Weight 520.7 g/mol
CAS No. 108351-50-4
Cat. No. B034711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlidobactin A
CAS108351-50-4
Synonymscepafungin II
glidobactin A
Molecular FormulaC27H44N4O6
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O
InChIInChI=1S/C27H44N4O6/c1-4-5-6-7-8-9-10-11-12-13-24(35)31-25(20(3)32)27(37)30-22-18-21(33)16-17-28-23(34)15-14-19(2)29-26(22)36/h10-15,19-22,25,32-33H,4-9,16-18H2,1-3H3,(H,28,34)(H,29,36)(H,30,37)(H,31,35)/b11-10+,13-12+,15-14-/t19-,20+,21-,22-,25-/m0/s1
InChIKeyTYGJUQYJMIOZLZ-QQXADAIISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glidobactin A: Syrbactin-Class Proteasome Inhibitor


Glidobactin A (GlbA) is a naturally occurring acyl-peptide antibiotic and potent irreversible inhibitor of the eukaryotic 20S proteasome, belonging to the syrbactin class of proteasome inhibitors, which also includes syringolin A and cepafungins [1][2]. Isolated originally from Polyangium brachysporum, GlbA inhibits all three catalytic activities (chymotrypsin-like, trypsin-like, and caspase-like) of the proteasome through a novel covalent binding mechanism that is structurally distinct from clinically established proteasome inhibitors like bortezomib, positioning it as a critical tool compound for investigating proteasome biology and developing next-generation anticancer therapeutics [2][3].

Glidobactin A: Unique Among Syrbactins


Despite sharing a common syrbactin molecular framework and an irreversible proteasome inhibition mechanism with syringolin A and cepafungin I, critical structural variations among these compounds translate into substantial differences in potency, cellular efficacy, and proteasome subsite selectivity profiles [1][2]. Direct experimental comparisons in identical cellular models have revealed that Glidobactin A exhibits significantly greater antiproliferative activity than syringolin A against specific cancer cell lines, while cepafungin I demonstrates approximately 5-fold higher proteasome inhibition potency due to modifications in its macrocyclic lactam ring [2][3]. The hybrid molecule SylA–GlbA, which combines the syringolin A macrocycle with the GlbA side chain, further demonstrates that structural components from GlbA confer enhanced targeting of all three proteasomal subsites, underscoring that even minor molecular differences within this class yield distinct pharmacological properties that preclude interchangeable use in research settings [4][5].

Glidobactin A: Quantitative Differentiation Evidence


Antiproliferative Potency vs. Syringolin A in Cancer Cells

In a head-to-head comparison across four human cancer cell lines (SK-N-SH neuroblastoma, MM1.S and MM1.RL multiple myeloma, and SKOV-3 ovarian cancer), Glidobactin A consistently exhibited significantly greater antiproliferative activity than syringolin A. In the dexamethasone-sensitive MM1.S multiple myeloma cell line, GlbA achieved an IC50 of 0.004 μM, which was 4.4-fold lower than the IC50 of 0.0176 μM reported for SylA under identical assay conditions. In the dexamethasone-resistant MM1.RL cell line, GlbA yielded an IC50 of 0.005 μM compared to 0.013 μM for SylA, representing a 2.6-fold potency advantage [1].

Proteasome inhibition Multiple myeloma Anticancer drug discovery

Structural Identity and Distinct Potency vs. Cepafungin I

Elucidation of the cepafungin antibiotic complex by NMR spectroscopy revealed that the minor component cepafungin II is structurally identical to glidobactin A, sharing the same peptide core of threonine, γ-hydroxylysine, and 4-amino-2-pentenoic acid residues forming a 12-membered macrocyclic ring, but differentiated from cepafungin I by its distinct fatty acyl side chain attached to the N-terminus of threonine [1]. Comparative proteasome inhibition studies indicate that cepafungin I exhibits approximately 5-fold higher potency (IC50 = 4 nM) compared to glidobactin A (IC50 = 19 nM), a difference attributed to structural modifications in the macrocyclic lactam ring of cepafungin I that enhance target engagement [2].

Natural product chemistry Structure-activity relationship Proteasome inhibitor classification

Proteasome Catalytic Subsite Selectivity

Glidobactin A irreversibly inhibits all three catalytic activities of the eukaryotic 20S proteasome, with IC50 values of 0.000049 μM (0.049 nM) for the chymotrypsin-like activity and 0.002 μM (2 nM) for the trypsin-like activity in human proteasome preparations [1]. This profile differs from syringolin A, which demonstrates preferential inhibition of the chymotrypsin-like activity over the trypsin-like activity [2]. The distinct subsite selectivity pattern of GlbA is attributed to its unique macrocyclic structure and side chain composition, which influence binding orientation and covalent adduct formation with the catalytic Thr1 residues of the β1, β2, and β5 subunits [2][3].

Proteasome enzymology Enzyme inhibition kinetics Syrbactin mechanism

p53 Accumulation and Apoptosis in Neuroblastoma

Treatment of SK-N-SH neuroblastoma cells with 0.5 μM Glidobactin A resulted in time-dependent accumulation of the tumor suppressor protein p53, with detectable increases observed at 12 hours post-treatment and maximal accumulation achieved by 24 hours [1]. Concomitantly, GlbA treatment promoted activation of Akt/PKB via phosphorylation at Ser473 and induced autophagy, as evidenced by the lipidated form of LC3 and autophagosome formation [1]. While syringolin A also induces p53 accumulation, the magnitude and kinetics of this response differ, with GlbA demonstrating more rapid and sustained p53 stabilization under identical experimental conditions [1].

Apoptosis induction p53 pathway Neuroblastoma therapy

Side Chain-Driven Proteasome Subsite Targeting in Hybrid Molecule

The synthetic hybrid molecule SylA–GlbA, which consists of the syringolin A macrocycle connected to the glidobactin A side chain, demonstrates significantly enhanced proteasome inhibition potency compared to the parent natural compounds. In vitro proteasome assays measuring chymotrypsin-like, trypsin-like, and caspase-like activities revealed that SylA–GlbA exhibits improved affinity for the chymotrypsin-like activity relative to both SylA and GlbA individually [1]. X-ray crystallographic analysis of the SylA–GlbA–proteasome complex confirmed covalent binding of the Thr1Oγ atoms of all active sites to the macrolactam ring via ether bond formation, with the GlbA-derived side chain occupying a unique binding pocket that enhances subsite selectivity [1][2].

Medicinal chemistry Structure-activity relationship Proteasome inhibitor engineering

Glidobactin A: Research and Procurement Applications


Proteasome Inhibition in Dexamethasone-Resistant Myeloma

Glidobactin A is the preferred syrbactin-class compound for studies involving dexamethasone-resistant multiple myeloma models. As demonstrated in Section 3 Evidence Item 1, GlbA exhibits an IC50 of 0.005 μM in dexamethasone-resistant MM1.RL cells, representing a 2.6-fold potency advantage over syringolin A (IC50 = 0.013 μM) in the identical cellular system [1]. This enhanced potency against resistant cells makes GlbA particularly valuable for investigating proteasome inhibition as a therapeutic strategy for relapsed/refractory multiple myeloma, where resistance to standard-of-care agents remains a significant clinical challenge.

SAR Studies for Syrbactin Drug Development

Glidobactin A serves as an essential reference standard and scaffold for medicinal chemistry programs aimed at developing novel proteasome inhibitors. Evidence presented in Section 3 demonstrates that the GlbA side chain confers unique proteasome subsite selectivity (Evidence Item 5) and that cepafungin I, a structurally related compound differing only in its fatty acyl side chain, exhibits 4.75-fold higher proteasome inhibition potency (IC50 = 4 nM vs. 19 nM) [2]. Researchers engaged in SAR studies or seeking to generate synthetic syrbactin derivatives should procure GlbA as the benchmark compound for comparative activity profiling.

p53-Dependent Apoptosis and Autophagy in Neuroblastoma

For investigators studying the interplay between proteasome inhibition, p53 stabilization, and cell death pathways in neuroblastoma, Glidobactin A is the compound of choice based on direct comparative data. As detailed in Section 3 Evidence Item 4, GlbA (0.5 μM) induces more rapid and sustained p53 accumulation, Akt/PKB phosphorylation at Ser473, and LC3 lipidation in SK-N-SH neuroblastoma cells compared to syringolin A under identical experimental conditions [1]. This reproducible and well-characterized cellular response profile makes GlbA the optimal tool compound for dissecting proteasome-dependent signaling cascades in neural crest-derived tumors.

Proteasome Enzymology and Subsite Selectivity Profiling

Glidobactin A is a critical reagent for enzymologists characterizing the catalytic properties of the eukaryotic 20S proteasome. With well-defined IC50 values of 0.049 nM against the chymotrypsin-like activity and 2 nM against the trypsin-like activity in human proteasome preparations [3], GlbA provides a quantitative benchmark for assessing novel proteasome inhibitors. Its distinct subsite selectivity profile, documented in Section 3 Evidence Item 3, enables researchers to calibrate activity assays and validate the functional integrity of proteasome preparations across different tissue sources and experimental conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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